Propyl acetoacetate

描述

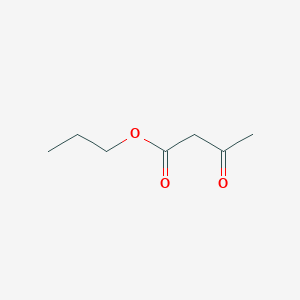

Propyl acetoacetate, also known as propyl 3-oxobutanoate, is an organic compound with the molecular formula C7H12O3. It is an ester derived from acetoacetic acid and propanol. This compound is commonly used in organic synthesis due to its versatile reactivity and ability to form various derivatives.

准备方法

Synthetic Routes and Reaction Conditions

Propyl acetoacetate can be synthesized through the esterification of acetoacetic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous distillation may be employed to separate the ester from the reaction mixture and remove any impurities.

化学反应分析

Enolate Alkylation

Propyl acetoacetate undergoes deprotonation at the α-carbon using bases like NaOEt or LDA, forming a resonance-stabilized enolate. This nucleophilic intermediate reacts with alkyl halides (R-X) via an Sₙ2 mechanism to yield α-alkylated products .

Key Steps :

- Deprotonation :

- Alkylation :

Applications :

- Synthesis of substituted ketones after hydrolysis/decarboxylation .

- Double alkylation possible for di-substituted products .

| Alkyl Halide | Product (α-Substituted) | Yield (%) | Reference |

|---|---|---|---|

| CH₃I | Methyl-substituted | 85 | |

| C₂H₅Br | Ethyl-substituted | 78 |

Hydrolysis and Decarboxylation

The β-keto ester undergoes acidic hydrolysis to form β-keto carboxylic acids, which spontaneously decarboxylate upon heating to yield ketones :

- Hydrolysis :

- Decarboxylation :

Conditions :

Condensation with Amines

This compound reacts with primary amines to form enaminones, valuable intermediates in heterocyclic synthesis :

Reaction :

Applications :

- One-pot synthesis of pyrrole derivatives .

- Catalyst-free, solvent-free protocols achieve >75% yields .

Dynamic Covalent Bonding in Vitrimers

The α-acetyl cinnamate/acetoacetate (α-AC/A) exchange enables crosslinking in polymer networks :

Mechanism :

Properties of α-AC/A Vitrimers :

| Property | Value/Outcome | Reference |

|---|---|---|

| Creep Resistance | Stable at 120°C | |

| Reprocessability | >90% recovery after heating |

Coordination with Metal Ions

The β-keto ester group chelates metal ions (e.g., Ti⁴⁺, Zr⁴⁺), forming coordination polymers :

Reaction :

Applications :

Transesterification

This compound reacts with alcohols (R-OH) under acidic or basic conditions to form new esters :

Example :

Kinetics :

科学研究应用

Chemical Synthesis

Propyl acetoacetate serves as an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. It is often used in the following ways:

- Synthesis of β-keto esters: this compound can be employed to synthesize β-keto esters through Claisen condensation reactions, which are essential in the production of more complex organic molecules.

- Preparation of heterocycles: It acts as a precursor for synthesizing heterocyclic compounds, which are critical in medicinal chemistry.

Case Study: Synthesis of Heterocycles

In a study published by TCI Chemicals, this compound was utilized to synthesize novel heterocyclic compounds with potential anti-inflammatory properties. The reaction conditions were optimized to enhance yield and purity, demonstrating its effectiveness as a synthetic building block .

Material Science

This compound is also used in the development of advanced materials, particularly in coatings and polymers.

- Polymer Production: It can be incorporated into siloxane matrices to create polymers with enhanced mechanical properties. The pendant groups derived from this compound improve flexibility and thermal stability.

- Coatings: The compound is utilized in antireflection coatings and other protective layers due to its ability to form thin films that enhance optical properties.

In biomedical research, this compound has garnered attention for its role in metabolic studies and drug development.

- Metabolic Studies: It is used as a tracer in magnetic resonance imaging (MRI) studies to investigate metabolic pathways involving ketone bodies. This application is particularly relevant for understanding conditions such as diabetes and cancer.

- Drug Efficacy Assessment: this compound's metabolic pathways can be assessed to evaluate the efficacy of new drugs targeting metabolic disorders. For instance, its metabolism can indicate changes in disease states, aiding in early diagnosis and treatment monitoring .

Case Study: MRI Applications

A patent describes methods utilizing hyperpolarized [3-13C]acetoacetate for real-time monitoring of metabolic processes in vivo. This technique allows researchers to observe how different treatments affect the metabolism of ketone bodies, providing crucial insights into disease progression and therapeutic responses .

作用机制

The mechanism of action of propyl acetoacetate involves its ability to undergo various chemical transformations. The ester group can be hydrolyzed to form acetoacetic acid, which can then participate in further reactions. The compound’s reactivity is influenced by the presence of the carbonyl group, which makes it susceptible to nucleophilic attack and other chemical processes.

相似化合物的比较

Similar Compounds

Ethyl acetoacetate: Similar in structure but with an ethyl group instead of a propyl group.

Methyl acetoacetate: Contains a methyl group instead of a propyl group.

Butyl acetoacetate: Contains a butyl group instead of a propyl group.

Uniqueness

Propyl acetoacetate is unique due to its specific reactivity and the properties imparted by the propyl group. This makes it suitable for certain synthetic applications where other acetoacetate esters may not be as effective.

生物活性

Propyl acetoacetate, a member of the acetoacetate ester family, is an organic compound with significant biological activity. This article explores its biological properties, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a propyl group attached to the acetoacetate moiety. Its chemical structure can be represented as:

This compound exhibits unique properties that contribute to its biological activities, including its role as a precursor in various synthetic pathways.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of propyl alcohol with diketene under specific catalytic conditions. Recent advancements have introduced methods that utilize amino alcohol catalysts, which enhance the efficiency and yield of the synthesis process while minimizing environmental impact .

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics like cefixime and azithromycin . The minimum inhibitory concentration (MIC) values and zones of inhibition provide insight into its potential as an antimicrobial agent.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| MRSA | 15.5 | 50 |

| E. coli | 18 | 25 |

| S. aureus | 20 | 30 |

2. Cytotoxic Effects

This compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. For example, research involving human breast cancer (MCF-7) and liver cancer (WRL-68) cell lines indicated that this compound has an IC50 value in the range of 40-60 µM, suggesting moderate cytotoxicity .

3. Neuroprotective Activity

Emerging studies suggest that this compound may possess neuroprotective properties. It has been shown to enhance neuronal survival in models of oxidative stress, possibly through the upregulation of antioxidant enzymes and modulation of inflammatory pathways . This activity positions it as a candidate for further research in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound against MRSA highlighted its potential as an alternative treatment option in antibiotic-resistant infections. The compound's ability to inhibit bacterial growth was attributed to its interference with bacterial cell membrane integrity.

Case Study 2: Cytotoxicity in Cancer Cells

In a comparative analysis involving various acetoacetate derivatives, this compound was found to be one of the most effective compounds in inducing apoptosis in MCF-7 cells. The study utilized flow cytometry to assess cell viability post-treatment, confirming the compound's potential as a chemotherapeutic agent.

属性

IUPAC Name |

propyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-4-10-7(9)5-6(2)8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGFMVMDBNLMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170394 | |

| Record name | Propyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779-60-8 | |

| Record name | Propyl acetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl acetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHP3NNH2R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the main applications of propyl acetoacetate in materials science?

A1: this compound is a versatile building block for synthesizing polymers with tailored properties. For instance, it can be incorporated into siloxane-based polymers to create solid polymer electrolytes for lithium-ion batteries. [, ] These polymers, often synthesized via hydrosilylation reactions and ring-opening polymerization, exhibit ionic conductivity, making them promising materials for energy storage applications. [, ] The conductivity of these materials can be further tuned by modifying the polymer backbone and the type of lithium salt used. [, ]

Q2: Can you explain the role of this compound in organic synthesis, particularly in heterocyclic chemistry?

A2: this compound is a valuable reagent in multicomponent reactions, particularly in the synthesis of heterocycles like isoxazol-5(4H)-ones. [] These reactions, often catalyzed by compounds like potassium 2,5-dioxoimidazolidin-1-ide, offer an efficient route to diversely substituted isoxazole derivatives. [] The use of this compound, along with arylaldehydes and hydroxylamine hydrochloride, allows for the incorporation of specific substituents into the final isoxazole ring system. []

Q3: How does the structure of this compound influence its reactivity in polymerization reactions?

A3: this compound contains both an ester and a ketone functionality. [, ] The presence of the terminal allyl group allows for further functionalization and polymerization. [, ] In the context of polymer electrolyte synthesis, the this compound group serves as an anion receptor, influencing the mobility of lithium ions within the polymer matrix. [, ] The length of the propyl group, compared to other alkyl substituents, can impact the flexibility of the polymer chain and ultimately its ionic conductivity. [, ]

Q4: Are there any environmental concerns related to the use and disposal of this compound?

A4: While the provided research papers [, , ] primarily focus on the synthesis and applications of this compound-derived materials, they do not delve into the environmental impact or degradation pathways of this compound. Further research is needed to assess its potential ecotoxicological effects and develop sustainable waste management strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。